

# Navigating the Safety Landscape of AXL Inhibitors: A Comparative Guide

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For researchers, scientists, and drug development professionals, understanding the safety profile of targeted therapies is as crucial as evaluating their efficacy. This guide provides a comparative analysis of the safety profiles of prominent AXL inhibitors, supported by clinical trial data. We delve into the adverse event landscapes of both selective and multi-targeted inhibitors, offering a framework for informed decision-making in research and development.

The AXL receptor tyrosine kinase has emerged as a significant target in oncology, implicated in tumor growth, metastasis, and therapeutic resistance.[1] Consequently, a range of AXL inhibitors are in various stages of clinical development.[1] These can be broadly categorized into highly selective inhibitors, such as bemcentinib, and multi-kinase inhibitors with AXL activity, including gilteritinib and cabozantinib.[1][2][3] Their distinct selectivity profiles translate to different safety considerations, a critical aspect for their therapeutic application.

## **Comparative Safety Profiles of AXL Inhibitors**

The safety profiles of AXL inhibitors are varied, largely influenced by their selectivity and the spectrum of kinases they inhibit. While some adverse events are common across the class, their frequency and severity can differ significantly.

Bemcentinib, a highly selective AXL inhibitor, has demonstrated a generally manageable safety profile in clinical trials.[4][5] When used in combination with pembrolizumab in non-small cell lung cancer (NSCLC), the most frequently reported treatment-related adverse events (TRAEs) of any grade were increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (32-38%), diarrhea (24-32%), and asthenia/fatigue (30%).[6][7][8] Grade 3 or higher



TRAEs were relatively low, with elevated transaminases being the most common.[6] In combination with docetaxel, the primary toxicities observed were neutropenia, diarrhea, fatigue, and nausea, with neutropenic fever being a notable grade 3 or higher event.[3][9]

Gilteritinib, an inhibitor of both FLT3 and AXL, presents a different safety spectrum, primarily evaluated in patients with acute myeloid leukemia (AML).[2] Common adverse reactions include febrile neutropenia, sepsis, and pneumonia.[10] Significant nonhematological adverse events of any grade include increased transaminases (51%), myalgia/arthralgia (50%), fatigue/malaise (44%), and diarrhea (35%).[10] Serious adverse reactions have included cardiac arrest and pancreatitis, and QT interval prolongation is a known risk requiring monitoring.[10][11]

Cabozantinib, a multi-kinase inhibitor targeting MET, VEGFR2, and AXL, is associated with a broader range of adverse events, consistent with its inhibition of multiple signaling pathways.[3] [12] In studies involving patients with renal cell carcinoma (RCC), the most common any-grade adverse events were diarrhea (72-75%), fatigue (59%), nausea (50%), decreased appetite (46%), palmar-plantar erythrodysesthesia (hand-foot syndrome) (42%), and hypertension (37%).[13][14] Grade 3 or 4 adverse events were frequent, with hypertension, diarrhea, and fatigue being the most common.[9][13]

Sitravatinib, another multi-kinase inhibitor targeting TAM receptors (Tyro3, AXL, MerTK), VEGFR2, and c-Met, has a manageable safety profile, though adverse events are common.[1] [15] The most frequent treatment-emergent adverse events in patients with solid tumors were diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%), with the majority being mild to moderate in severity.[1][15]

AVB-S6-500 (Batiraxcept), a novel AXL pathway inhibitor that sequesters the AXL ligand Gas6, has been shown to be well-tolerated.[16] In a phase 1b trial in combination with avelumab, the most common grade ≥3 adverse events were urinary tract infection, hyponatremia, and elevated creatinine. When combined with cabozantinib, the combination had a manageable safety profile with no dose-limiting toxicities observed in the phase 1b portion of a trial in clear cell renal cell carcinoma.[4]

# **Quantitative Comparison of Adverse Events**



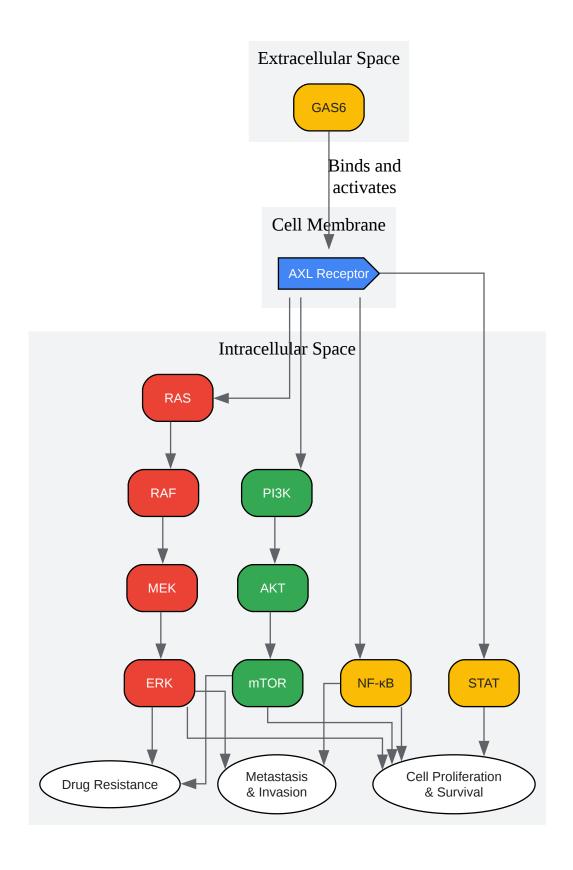
The following table summarizes the frequency of common adverse events (any grade) reported in clinical trials for selected AXL inhibitors. It is important to note that direct comparisons should be made with caution due to differences in patient populations, underlying diseases, and combination therapies used in the respective trials.

Adverse Event	Bemcentinib (with Pembrolizuma b)[6][17]	Gilteritinib[10]	Cabozantinib[1 3][14]	Sitravatinib[1] [15]
Diarrhea	24%	35%	74%	61.1%
Fatigue/Asthenia	30%	44%	59%	50.4%
Nausea	25%	30%	50%	30.1%
Hypertension	-	-	37%	46.9%
Increased Transaminases (ALT/AST)	38%	51%	-	-
Rash	28%	36%	-	-
Myalgia/Arthralgi a	-	50%	-	-
Decreased Appetite	-	-	46%	-
Hand-Foot Syndrome	-	-	42%	-

# **Signaling Pathways and Experimental Workflows**

To provide a deeper understanding of the biological context and the methodologies for safety assessment, the following diagrams illustrate the AXL signaling pathway and a general experimental workflow for evaluating AXL inhibitor toxicity.

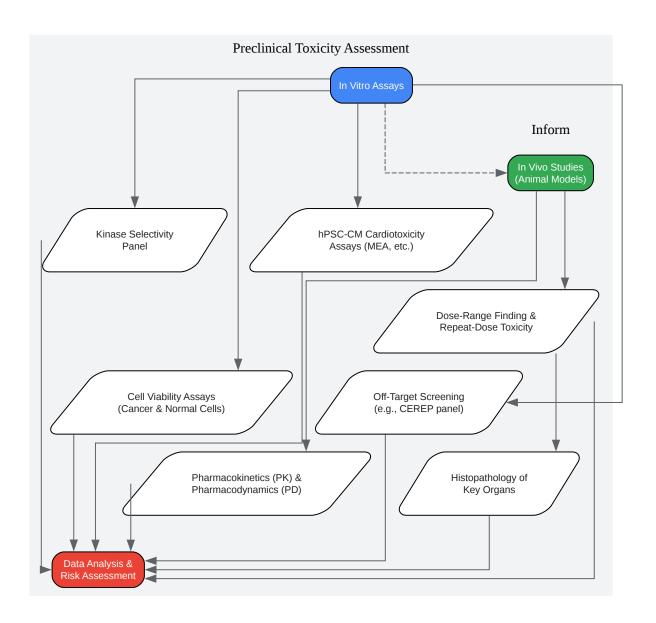




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**AXL Signaling Pathway** 





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General Workflow for AXL Inhibitor Toxicity Assessment





# **Methodologies for Key Experiments**

Detailed experimental protocols from specific clinical trials are often proprietary. However, the general methodologies for key safety and toxicity assessments for kinase inhibitors are well-established.

Preclinical Toxicity Studies: The goal of preclinical toxicology studies is to identify potential target organs of toxicity, determine dose-response relationships, and establish a safe starting dose for clinical trials.[18] These studies are typically conducted in at least two species (one rodent and one non-rodent) and involve single-dose and repeat-dose administration of the drug candidate.[18] Key assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.[19]

In Vitro Cardiotoxicity Assays: Given the potential for cardiotoxicity with kinase inhibitors, in vitro assays using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are increasingly employed early in drug development.[20][21] These assays can detect both electrophysiological and non-electrophysiological cardiotoxicity.[20]

- Microelectrode Array (MEA): hPSC-CMs are cultured on plates with embedded electrodes
  that measure extracellular field potentials. This allows for the assessment of drug effects on
  electrophysiological parameters such as beat rate, field potential duration (an indicator of QT
  interval), and the occurrence of arrhythmias.[20]
- Impedance-Based Assays: These assays measure changes in the impedance of the cardiomyocyte monolayer to assess cell contractility and viability in real-time.
- High-Content Imaging: This technique uses automated microscopy and fluorescent dyes to simultaneously measure multiple parameters of cellular health, including mitochondrial membrane potential, calcium transients, and markers of apoptosis and cell death.

Kinase Selectivity Profiling: To understand the potential for off-target effects, AXL inhibitors are typically screened against a large panel of kinases.[22] This is often done using in vitro biochemical assays that measure the ability of the inhibitor to block the activity of each kinase in the panel. The results are expressed as the concentration of the inhibitor required to cause



50% inhibition (IC50) for each kinase. This profiling helps to identify potential off-target kinases that could contribute to toxicity.[23]

### Conclusion

The safety profiles of AXL inhibitors are a critical consideration in their development and clinical application. Highly selective inhibitors like bemcentinib generally exhibit a more targeted and manageable side-effect profile, primarily related to on-target AXL inhibition. In contrast, multi-kinase inhibitors such as gilteritinib and cabozantinib have a broader spectrum of adverse events, reflecting their activity against multiple signaling pathways. A thorough understanding of these differences, supported by robust preclinical safety assessments and careful monitoring in clinical trials, is essential for optimizing the therapeutic potential of this promising class of anti-cancer agents. As research progresses, the identification of predictive biomarkers for both efficacy and toxicity will be crucial for personalizing treatment and improving patient outcomes.

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